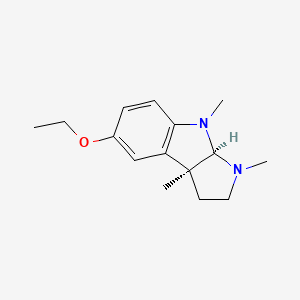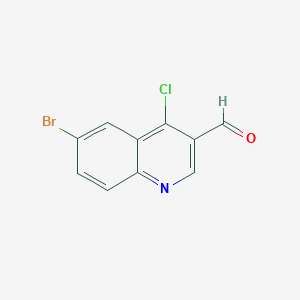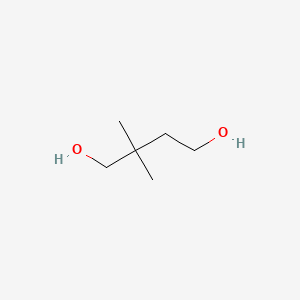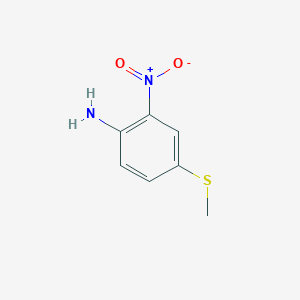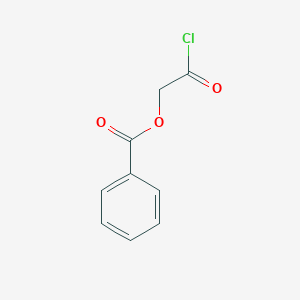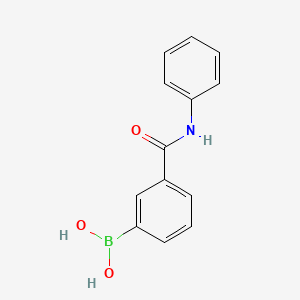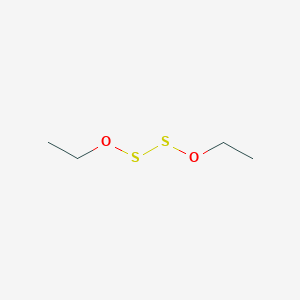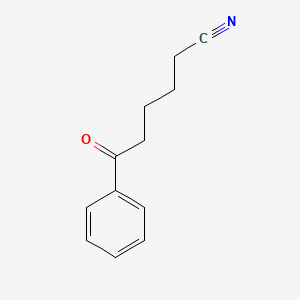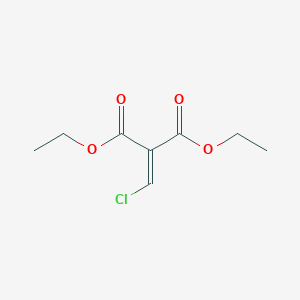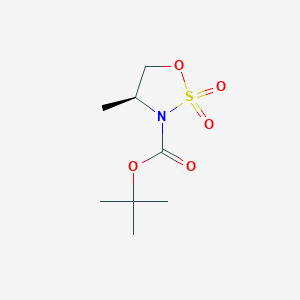
(4S)-2,2-二氧化-4-甲基-1,2,3-噁噻唑烷, n-Boc 保护
描述
(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected is a compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The n-boc protection refers to the presence of a tert-butyloxycarbonyl group, which is commonly used to protect amine functionalities during chemical synthesis.
科学研究应用
(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
The compound, also known as “(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected”, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are therefore amines , which are often found in biomolecules and need to be protected during certain chemical reactions .
Mode of Action
The compound acts by protecting amines as less reactive carbamates in organic synthesis . The main method of protection involves the use of Boc anhydride . The mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The carbonate leaving group can release CO2, providing a strong driving force for the reaction .
Biochemical Pathways
Instead, it plays a crucial role in organic synthesis, particularly in the synthesis of peptides . By protecting amines, it allows for transformations of other functional groups without interference from the amines .
Result of Action
The result of the compound’s action is the protection of amines, allowing them to remain unreactive during certain chemical reactions . This enables chemists to selectively react other functional groups without interference from the amines .
Action Environment
The compound’s action, efficacy, and stability are influenced by the conditions of the reaction it is used in. For example, the compound is resistant to basic hydrolysis, many nucleophiles, as well as catalytic hydrogenation . It can be removed with mild acid , making it a versatile tool in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable amine with di-tert-butyl dicarbonate under basic conditions to introduce the n-boc group . The oxathiazolidine ring can be formed through the reaction of a thiol with an epoxide or a halohydrin under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Trifluoroacetic acid is commonly used to remove the n-boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to the formation of various amine derivatives.
相似化合物的比较
Similar Compounds
N-Alloc-protected oxathiazolidines: These compounds have an allyl-carbamate protecting group instead of the n-boc group.
N-Cbz-protected oxathiazolidines: These compounds have a benzyl-carbamate protecting group.
Uniqueness
(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected is unique due to its specific combination of the oxathiazolidine ring and the n-boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic processes .
属性
IUPAC Name |
tert-butyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAKQWFVEAEEPG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117274 | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439948-91-1 | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439948-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


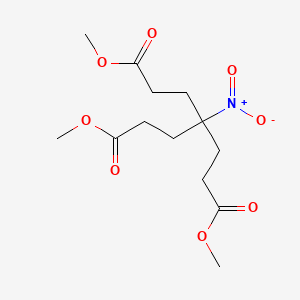
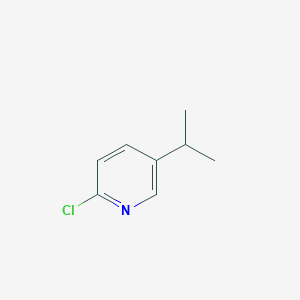
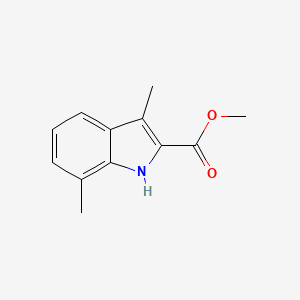

![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)
